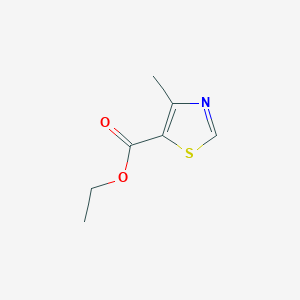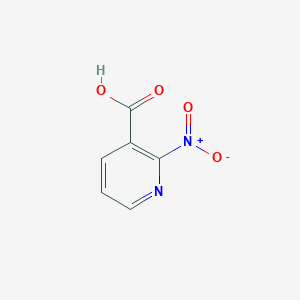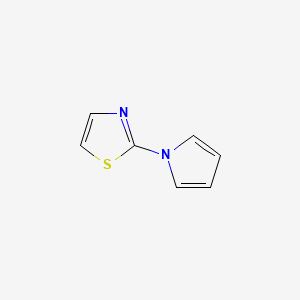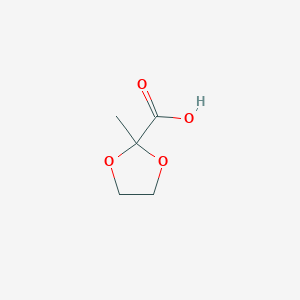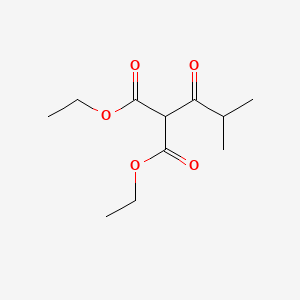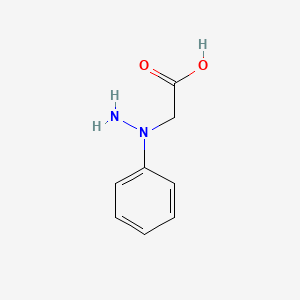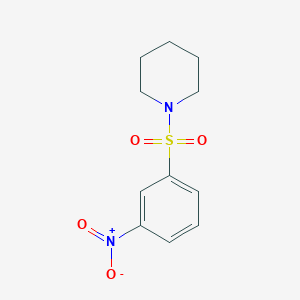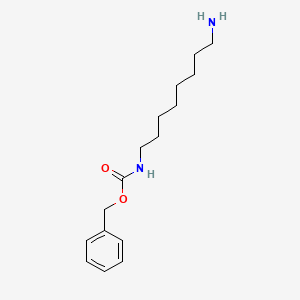
Carbamic acid, (8-aminooctyl)-, phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (8-aminooctyl)-, phenylmethyl ester, also known as CAPE, is a synthetic compound that is used in a variety of scientific research and laboratory experiments. CAPE is a derivative of octyl amine, with a phenylmethyl ester group attached to the amino group. It is a colorless, odorless, and water-soluble compound. CAPE is a relatively new compound that has been used in a variety of scientific research applications, such as cancer research, neurological research, and biochemistry.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
Carbamic acid derivatives, including (8-aminooctyl)-, phenylmethyl ester, have been utilized in the enantioselective preparation of dihydropyrimidones, contributing to advancements in the synthesis of chiral compounds through the Mannich reaction (Goss, Dai, Lou, & Schaus, 2009).
Palladium-Catalyzed Amination
These carbamic acid derivatives serve as ammonia equivalents in palladium-catalyzed amination of aryl halides, facilitating the preparation of anilines with sensitive functional groups (Mullick, Anjanappa, Selvakumar, Ruckmani, & Sivakumar, 2010).
Prodrug Development
In the context of pharmaceuticals, certain carbamic acid esters have been synthesized and evaluated as prodrug forms, aimed at protecting parent phenols against first-pass metabolism following oral administration (Hansen, Faarup, & Bundgaard, 1991).
Chemical Synthesis Without Phosgene
These compounds are also significant in developing processes for synthesizing chemicals like tolylenediisocyanate without using phosgene, showcasing their role in safer and more environmentally friendly industrial chemical processes (Aso & Baba, 2003).
Pharmacological Actions
Carbamic acid esters, including the phenylmethyl variant, have been studied for their physostigmine-like action in pharmacology, contributing to our understanding of their effects on toxicities, miotic action, and intestinal peristalsis (Aeschlimann & Reinert, 1931).
Mecanismo De Acción
Target of Action
Benzyl (8-aminooctyl)carbamate is a type of carbamate compound . Carbamates are known for their widespread application in bioactive compounds, including herbicides, insecticides, bactericides, and antiviral agents . .
Mode of Action
Carbamates, in general, are known for their chemical stability and potential to enhance cellular membrane permeability . They are often used as protecting groups for amines, which can be removed under relatively mild conditions .
Biochemical Pathways
Carbamates and their derivatives are omnipresent in an extensive array of bioactive compounds, indicating their significant role in various biochemical pathways .
Pharmacokinetics
Its molecular weight is 27839 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Carbamates are known for their chemical stability and potential to enhance cellular membrane permeability , which could result in various cellular effects.
Action Environment
Its storage temperature is recommended to be between 28°c , indicating that temperature could be a significant environmental factor affecting its stability.
Propiedades
IUPAC Name |
benzyl N-(8-aminooctyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c17-12-8-3-1-2-4-9-13-18-16(19)20-14-15-10-6-5-7-11-15/h5-7,10-11H,1-4,8-9,12-14,17H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPJSKSDZXQOJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340181 |
Source


|
| Record name | Carbamic acid, (8-aminooctyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66095-19-0 |
Source


|
| Record name | Carbamic acid, (8-aminooctyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

